molecular formula C21H18N6O2 B11074886 1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 5,7-dimethyl-2-phenyl-1-pyridin-2-ylmethyl-

1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 5,7-dimethyl-2-phenyl-1-pyridin-2-ylmethyl-

Cat. No.: B11074886
M. Wt: 386.4 g/mol
InChI Key: OXNMPAXQRXUDBI-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-PHENYL-8-(2-PYRIDYLMETHYL)-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core, substituted with methyl, phenyl, and pyridylmethyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-PHENYL-8-(2-PYRIDYLMETHYL)-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as substituted purines and imidazoles, under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile, and catalysts such as palladium or copper complexes. The reaction temperature and time are carefully monitored to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates through techniques like recrystallization or chromatography, and the final product is often obtained in high purity through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-PHENYL-8-(2-PYRIDYLMETHYL)-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-PHENYL-8-(2-PYRIDYLMETHYL)-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tris(2-pyridylmethyl)amine: A compound with a similar pyridylmethyl group but different core structure.

    2,2’-Dipicolylamine: Another compound with pyridyl groups, used in coordination chemistry and as a ligand.

Uniqueness

1,3-DIMETHYL-7-PHENYL-8-(2-PYRIDYLMETHYL)-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE is unique due to its imidazo[2,1-f]purine core, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C21H18N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

2,4-dimethyl-7-phenyl-6-(pyridin-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H18N6O2/c1-24-18-17(19(28)25(2)21(24)29)27-13-16(14-8-4-3-5-9-14)26(20(27)23-18)12-15-10-6-7-11-22-15/h3-11,13H,12H2,1-2H3

InChI Key

OXNMPAXQRXUDBI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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